molecular formula C18H17N3 B11115494 5-methyl-2-{[(2E)-1-phenylpyrrolidin-2-ylidene]amino}benzonitrile

5-methyl-2-{[(2E)-1-phenylpyrrolidin-2-ylidene]amino}benzonitrile

Cat. No.: B11115494
M. Wt: 275.3 g/mol
InChI Key: DLBZJHDNVRJKHZ-UHFFFAOYSA-N
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Description

5-METHYL-2-[(1-PHENYLTETRAHYDRO-2H-PYRROL-2-YLIDEN)AMINO]BENZONITRILE is a complex organic compound that features a pyrrole ring system Pyrrole derivatives are known for their diverse biological activities and are found in many natural products

Preparation Methods

One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyrrole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-METHYL-2-[(1-PHENYLTETRAHYDRO-2H-PYRROL-2-YLIDEN)AMINO]BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-2-[(1-PHENYLTETRAHYDRO-2H-PYRROL-2-YLIDEN)AMINO]BENZONITRILE involves its interaction with specific molecular targets in biological systems. The pyrrole ring system can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives such as 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole . Compared to these compounds, 5-METHYL-2-[(1-PHENYLTETRAHYDRO-2H-PYRROL-2-YLIDEN)AMINO]BENZONITRILE is unique due to its specific substitution pattern and the presence of the benzonitrile group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzonitrile

InChI

InChI=1S/C18H17N3/c1-14-9-10-17(15(12-14)13-19)20-18-8-5-11-21(18)16-6-3-2-4-7-16/h2-4,6-7,9-10,12H,5,8,11H2,1H3

InChI Key

DLBZJHDNVRJKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2CCCN2C3=CC=CC=C3)C#N

Origin of Product

United States

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